molecular formula C7H3Cl2F3O B1444024 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1404193-59-4

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No.: B1444024
CAS No.: 1404193-59-4
M. Wt: 231 g/mol
InChI Key: SBXYKDPUHLCSCY-UHFFFAOYSA-N
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Description

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chloro(difluoro)methoxy group at position 1, a fluorine atom at position 2, and a chlorine atom at position 3. The chloro(difluoro)methoxy group (-O-CF2Cl) introduces strong electron-withdrawing effects, which influence the compound's reactivity, stability, and bioactivity.

Properties

IUPAC Name

4-chloro-1-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(10)3-4)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXYKDPUHLCSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene typically involves multi-step halogenation and nucleophilic substitution reactions starting from simpler aromatic precursors. The key steps include:

  • Introduction of chlorine and fluorine atoms onto the benzene ring via selective halogenation.
  • Installation of the chloro(difluoro)methoxy group through nucleophilic substitution using appropriate halogenated difluoromethoxy reagents.

This approach is consistent with the preparation of closely related compounds such as 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene, where halogenation and nucleophilic substitution are the core reactions.

Detailed Synthetic Route

Step Reaction Type Reagents / Conditions Outcome / Notes
1 Halogenation Chlorination using Cl₂ with FeCl₃ catalyst Selective chlorination on aromatic ring
2 Fluorination Introduction of fluorine via electrophilic fluorination or using fluorinating agents Position-specific fluorination on benzene ring
3 Formation of chloro(difluoro)methoxy group Nucleophilic substitution with ClCF₂O⁻ under basic conditions (e.g., NaH in DMSO, 50–80°C) Installation of the chloro(difluoro)methoxy substituent

Key Reaction Conditions and Considerations

  • Temperature control is critical, especially in lithiation and halogenation steps, to avoid side reactions and ensure regioselectivity.
  • Use of anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) is common to maintain reagent stability.
  • Base strength and choice (e.g., sodium hydride) influence the efficiency of nucleophilic substitution for the difluoromethoxy group.
  • The presence of electron-withdrawing substituents (Cl, F) affects the reactivity pattern, often enhancing electrophilic aromatic substitution at specific positions.

Industrial Production Insights

Industrial-scale synthesis generally follows the above laboratory methods but optimizes:

  • Reaction scale and mixing to ensure uniform halogenation.
  • Use of catalysts and controlled atmospheres to improve yield and purity.
  • Avoidance of solvents or reagents that lead to by-products or impurities.
  • Process intensification techniques to reduce reaction times and energy consumption.

While specific industrial protocols for this exact compound are proprietary, analogous halogenated aromatic ethers are produced using these principles.

Research Findings and Analytical Data

Spectroscopic Confirmation

Yield and Purity

  • Reported yields for similar compounds in literature range from 80% to 85% for lithiation and halogenation steps.
  • Purity is typically assessed by chromatographic techniques and is critical for downstream applications.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Temperature −75 °C to 80 °C Controls regioselectivity and side reactions
Solvent THF, DMSO Solvent polarity affects nucleophilicity
Base Sodium hydride (NaH) Facilitates nucleophilic substitution
Halogenating agent Cl₂ with FeCl₃ catalyst Ensures selective chlorination
Reaction time Several hours Influences yield and completeness

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance binding affinity to biological targets, making it a candidate for drug development.

  • Case Study : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes related to cancer pathways. For instance, derivatives of this compound have shown promise in targeting protein kinases involved in tumor growth.

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules through various reactions, including electrophilic aromatic substitution and nucleophilic attack.

  • Synthesis Example : The introduction of the difluoromethoxy group can be achieved via nucleophilic substitution reactions, enhancing the reactivity of the benzene ring for further functionalization.

Material Science

In material science, 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is explored for its potential in developing advanced materials with specific properties such as thermal stability and chemical resistance.

  • Application Insight : The incorporation of fluorinated compounds into polymers has been shown to improve hydrophobicity and chemical durability, making them suitable for coatings and protective materials.

Research has demonstrated that halogenated compounds exhibit significant biological activities, particularly antimicrobial properties.

Antimicrobial Activity

The compound's structure suggests potential effectiveness against various pathogens. Preliminary studies indicate:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzeneTBDMethicillin-resistant Staphylococcus aureus (MRSA)
Other halogenated derivatives0.39 - 3.12 mg/LVarious Gram-positive bacteria

Mechanism of Action

The mechanism of action of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Halogenated benzene derivatives exhibit distinct electronic profiles depending on the substituents' electron-withdrawing or donating nature.

Compound Name Substituents (Positions) Electron Effects Key Findings
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene -O-CF2Cl (1), -Cl (4), -F (2) Strong electron-withdrawing Enhanced bioactivity due to reduced ring-A electron density .
2-Chloro-1,3-difluoro-4-methoxymethoxybenzene (Compound 6, ) -O-CH2OCH3 (4), -Cl (2), -F (1,3) Electron-donating (methoxymethoxy) Lower antimicrobial activity compared to halogenated methoxy derivatives .
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene (PubChem) -O-CF2Cl (1), -Br (4), -Cl (2) Strong electron-withdrawing Higher lipophilicity than fluoro analogues, potentially improving membrane penetration .
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene () -O-CH2OCH3 (2), -Cl (4), -F (1) Electron-donating Reduced nitric oxide (NO) inhibition activity compared to chloro analogues .

Key Insight : Electron-withdrawing groups (e.g., -Cl, -CF2Cl) lower the electron density of the aromatic ring, enhancing bioactivity in antimicrobial and anti-inflammatory assays. Methoxy or methoxymethoxy groups, being electron-donating, diminish such effects .

Biological Activity

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a complex organic compound characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules and its applications in drug development. The presence of multiple halogen atoms enhances its binding affinity to molecular targets, which is crucial for therapeutic efficacy.

Chemical Structure and Properties

The molecular formula of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is C₇H₄Cl₂F₃O. Its structure includes:

  • Chlorine and Fluorine Atoms : These electronegative substituents significantly influence the compound's reactivity and interaction with biological systems.
  • Methoxy Group : The difluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane permeability.

The biological activity of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can enhance binding affinity, leading to either inhibition or activation of biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : It can modulate receptor activity, impacting signal transduction processes.

Biological Activity Overview

Research indicates that 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene exhibits a range of biological activities:

Biological ActivityDescription
AntimicrobialEffective against various bacterial strains, potentially through enzyme inhibition.
AntitumorDemonstrated ability to inhibit tumor growth in preclinical models by modulating cellular pathways.
AntiparasiticShows promise in inhibiting growth of certain parasites, warranting further investigation.

Antimicrobial Activity

A study explored the compound's effectiveness against gram-positive and gram-negative bacteria. Results indicated that it exhibited significant antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Antitumor Studies

In vitro studies assessed the antitumor activity of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound inhibited cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for A549, suggesting a potential role in cancer therapy .

Antiparasitic Effects

Research into the antiparasitic properties revealed that the compound effectively inhibited the growth of Trypanosoma cruzi , the causative agent of Chagas disease. In vivo studies demonstrated a reduction in parasitic load in infected mice treated with the compound at doses of 50 mg/kg .

Comparative Analysis with Similar Compounds

The biological activity of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene can be compared with other halogenated compounds:

Compound NameBiological ActivityUnique Features
1-Chloro-2,4-difluorobenzeneModerate antimicrobialLacks methoxy group
4-Bromo-1,2-difluorobenzeneAntitumor propertiesBromine substitution alters reactivity
1-Chloro-4-fluorobenzeneLimited activityFewer halogens reduce binding affinity

Q & A

Basic Question: What are the recommended synthetic routes for 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene, and what challenges arise due to the chloro(difluoro)methoxy group?

Methodological Answer:
The synthesis typically involves sequential halogenation and methoxy-group functionalization. A viable route is the Knoevenagel condensation, adapted for halogenated benzaldehydes, as demonstrated in similar fluorinated benzene derivatives . Key challenges include:

  • Steric hindrance : The chloro(difluoro)methoxy group may impede nucleophilic attack due to its bulk.
  • Reactivity control : Competing reactions (e.g., over-halogenation) require precise temperature and catalyst control (e.g., piperidine for condensation reactions) .
  • Purification : High-resolution chromatography or recrystallization is often needed due to byproducts from incomplete substitutions .

Basic Question: How can researchers characterize the structure and purity of this compound using spectroscopic techniques?

Methodological Answer:
A combination of spectroscopic methods is critical:

  • <sup>19</sup>F NMR : Identifies fluorine environments; splitting patterns distinguish between -CF2Cl and adjacent substituents .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., para vs. ortho chlorine) .
  • Elemental Analysis (CHN) : Validates stoichiometry, particularly for nitrogen-free compounds, to rule out contamination .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and detects trace impurities (e.g., brominated analogs in ) .

Advanced Question: How do the electron-withdrawing effects of the chloro and difluoro substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The chloro and difluoro groups exert competing electronic effects:

  • Activation/Deactivation : The -O-CF2Cl group is strongly electron-withdrawing, activating the ring for NAS at meta positions, while the para-fluorine deactivates ortho/para sites.
  • Regioselectivity : Computational modeling (e.g., DFT) can predict reactive sites, validated by experimental substitution patterns in analogous compounds (e.g., 2-fluoro-4-pyridyl derivatives in ).
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., meta substitution), while prolonged heating shifts equilibrium toward thermodynamically stable isomers .

Advanced Question: What contradictions exist in reported spectral data for halogenated benzene derivatives, and how can they be resolved?

Data Contradiction Analysis:
Discrepancies often arise in:

  • <sup>19</sup>F NMR Chemical Shifts : Variations due to solvent polarity (e.g., DMSO vs. CDCl3) or concentration effects. Internal standards (e.g., CFCl3) mitigate this .
  • Reactivity Rankings : Fluoro substituents may show higher activity than chloro in some contexts (e.g., EC50 values in GIRK channel modulators, ), conflicting with steric arguments. Resolution requires comparative kinetic studies under standardized conditions .
  • Crystallographic Data : Disordered structures (e.g., in ) can lead to ambiguous bond-length measurements. Single-crystal X-ray refinement with high data-to-parameter ratios (>10:1) improves accuracy .

Methodological Question: What strategies optimize the regioselective introduction of the chloro(difluoro)methoxy group in polysubstituted benzene systems?

Experimental Design:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents before introducing -O-CF2Cl via fluorination/chlorination .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent undesired substitutions .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions for methoxy-group attachment .

Advanced Question: How to interpret complex splitting patterns in <sup>19</sup>F NMR spectra caused by adjacent fluorine and chlorine atoms?

Data Analysis Framework:

  • Coupling Constants (JFF/JFCl) : Fluorine-fluorine coupling (JFF ~ 200–300 Hz) and fluorine-chlorine coupling (JFCl ~ 20–50 Hz) create distinct multiplet structures .
  • Simulation Software : Tools like MestReNova or ACD/Labs simulate spectra based on substituent positions, aiding assignment .
  • Comparative Studies : Reference data from structurally similar compounds (e.g., 1-chloro-2-[chloro(difluoro)methyl]benzene in ) to validate peak assignments.

Advanced Question: What are the implications of substituting bromine for chlorine in the methoxy group, as seen in structurally related compounds?

Functional Group Impact Analysis:

  • Electronegativity : Bromine’s lower electronegativity vs. chlorine reduces electron withdrawal, altering reaction rates in NAS (e.g., slower kinetics in ).
  • Steric Effects : Larger bromine atoms increase steric hindrance, potentially shifting regioselectivity in crowded systems .
  • Spectroscopic Signatures : Bromine’s isotopic pattern in mass spectrometry (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) distinguishes it from chlorine (3:1 for <sup>35</sup>Cl/<sup>37</sup>Cl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene

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